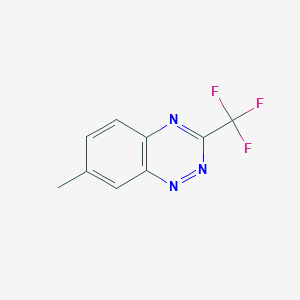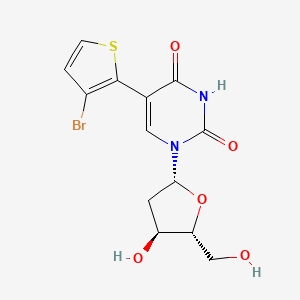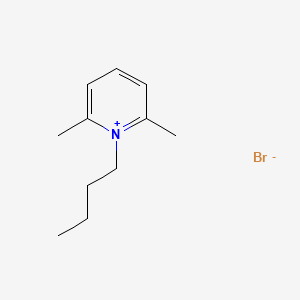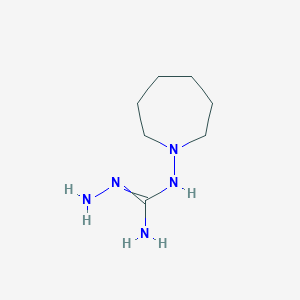
N-Azepan-1-ylcarbonohydrazonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Azepan-1-ylcarbonohydrazonic diamide is a chemical compound with the molecular formula C7H17N5. It is a member of the diamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Azepan-1-ylcarbonohydrazonic diamide typically involves the reaction of azepane with carbonohydrazide under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction is usually monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
N-Azepan-1-ylcarbonohydrazonic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azepane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
N-Azepan-1-ylcarbonohydrazonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-Azepan-1-ylcarbonohydrazonic diamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
Azepines: These are seven-membered nitrogen-containing heterocycles similar to azepane.
Benzodiazepines: These compounds contain a fused benzene and diazepine ring and are known for their psychoactive properties.
Oxazepines: These contain an oxygen atom in the seven-membered ring.
Thiazepines: These contain a sulfur atom in the seven-membered ring.
Uniqueness
N-Azepan-1-ylcarbonohydrazonic diamide is unique due to its specific structure and the presence of both azepane and carbonohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
186404-55-7 |
|---|---|
分子式 |
C7H17N5 |
分子量 |
171.24 g/mol |
IUPAC名 |
2-amino-1-(azepan-1-yl)guanidine |
InChI |
InChI=1S/C7H17N5/c8-7(10-9)11-12-5-3-1-2-4-6-12/h1-6,9H2,(H3,8,10,11) |
InChIキー |
BDFUSDFGYGXQGG-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)NC(=NN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
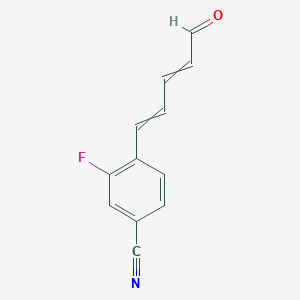
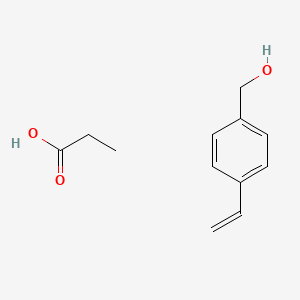
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
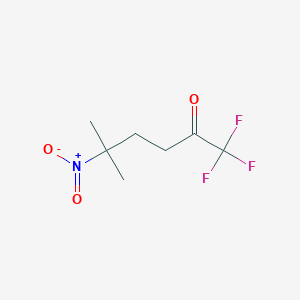
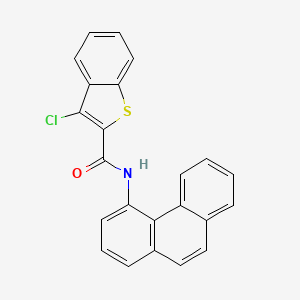
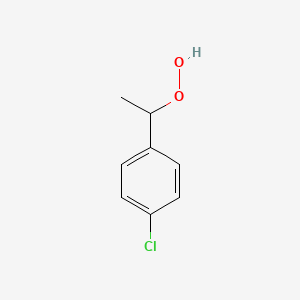
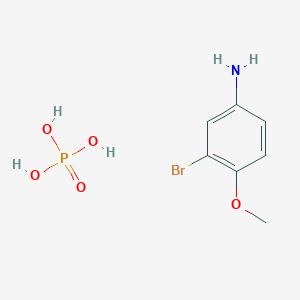

![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
